1-(2-Methoxyethyl)-5-nitroindolin-2-one
Description
Historical Context and Evolution of Indolin-2-one Chemistry in Research
The story of indolin-2-one, also known as oxindole (B195798), is deeply connected to the history of its aromatic parent, indole (B1671886). The exploration of indole chemistry began with the investigation of the dye indigo (B80030). Through a series of chemical transformations, indigo could be converted to isatin (B1672199) and subsequently reduced to oxindole using zinc dust, a process first demonstrated by Adolf von Baeyer in 1866.
Initially, the interest in these compounds was tied to the dye industry. However, by the 1930s, the discovery of the indole nucleus in vital biological molecules, such as the amino acid tryptophan and various alkaloids, sparked a surge in research. This led to the exploration of a vast number of both natural and synthetic indole-based compounds, revealing a wide spectrum of biological activities. The development of synthetic methods, like the Leimgruber–Batcho and Fischer indole syntheses, further accelerated the ability of chemists to create and study a diverse array of substituted indoles and their derivatives, including the indolin-2-one family. This laid the groundwork for the highly specialized research seen today.
The Indolin-2-one Moiety as a Privileged Scaffold in Drug Discovery Research
In the realm of drug discovery, the indolin-2-one moiety is recognized as a "privileged scaffold." This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the indolin-2-one core allows it to serve as a foundational structure for developing drugs against a wide range of diseases.
The indole scaffold, from which indolin-2-one is derived, is a key component in numerous therapeutic agents, including anti-inflammatory drugs, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists. Its ability to interact with various receptors, such as G-protein coupled receptors (GPCRs), highlights its significance. Similarly, indolin-2-one derivatives have been extensively investigated, leading to the development of compounds with potent anticancer and enzyme-inhibiting activities. For example, new indolin-2-one derivatives have been designed as histone deacetylase (HDAC) inhibitors with potential anti-cancer properties. nih.gov
Rationale for Investigating Substituted Indolin-2-ones: Focus on 1-(2-Methoxyethyl)-5-nitroindolin-2-one
The scientific impetus for investigating specifically substituted indolin-2-ones, such as this compound, stems from the principles of medicinal chemistry, where small structural modifications can lead to significant changes in a molecule's biological activity, selectivity, and pharmacokinetic properties.
The core indolin-2-one structure provides the essential framework for biological interaction. The strategic placement of substituents allows for the fine-tuning of this activity.
The 5-nitro group: The nitro group at the 5-position is a strong electron-withdrawing group. This feature is known to be crucial for certain biological activities. For instance, research on 5-nitroindole (B16589) derivatives has shown their potential as anticancer agents that can bind to and stabilize G-quadruplex DNA structures in the promoter region of oncogenes like c-Myc. nih.govnih.gov This interaction can downregulate the gene's expression and induce cell cycle arrest in cancer cells. nih.govnih.gov The nitro group can also be bioreduced within cells to form reactive species that contribute to antimicrobial or anticancer effects.
The 1-(2-Methoxyethyl) group: The substituent at the N1 position of the indolin-2-one ring is critical for modulating the molecule's physical and chemical properties. The 2-methoxyethyl group can influence solubility, lipophilicity, and metabolic stability. Furthermore, this group can participate in hydrogen bonding or other interactions within the binding pocket of a biological target, potentially enhancing potency and selectivity. The strategic modification at this position is a key tool for lead optimization in drug discovery.
The combination of these specific substituents on the privileged indolin-2-one scaffold makes this compound a compound of significant interest for targeted therapeutic research.
Overview of Research Areas and Methodologies Applied to this compound
Given its structural features, this compound is a candidate for investigation in several key research areas, primarily in oncology and medicinal chemistry. The presence of the 5-nitroindolin-2-one core suggests its potential application in the development of anticancer agents, particularly those targeting DNA secondary structures or specific enzymes. nih.govnih.gov
The synthesis and characterization of this compound would involve a range of standard and advanced chemical methodologies:
Synthesis: The creation of this molecule would likely involve multi-step organic synthesis. A common approach could be the N-alkylation of 5-nitroindolin-2-one with a suitable 2-methoxyethyl halide or equivalent reagent. The starting 5-nitroindolin-2-one itself can be prepared through various established synthetic routes for substituted indoles.
Structural Characterization: To confirm the identity and purity of the synthesized compound, a suite of spectroscopic and analytical techniques would be employed. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the precise arrangement of atoms and confirm the successful addition of the methoxyethyl group.
Mass Spectrometry (MS): This technique would be used to verify the molecular weight of the compound. bldpharm.com
X-ray Crystallography: If a suitable crystal can be grown, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and its three-dimensional conformation. This has been used for other complex indole derivatives to understand their spatial arrangement. nih.gov
Biophysical and Biological Evaluation: To explore its potential as a therapeutic agent, the compound would be subjected to various in vitro assays. Based on related compounds, this could include studies on its binding affinity to specific DNA or protein targets (e.g., using fluorescence spectroscopy or surface plasmon resonance) and cell-based assays to determine its effect on cancer cell proliferation and other cellular processes. nih.gov
Compound Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1643968-23-3 |
| Molecular Formula | C11H12N2O4 |
| Molecular Weight | 236.22 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-5-nitro-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-17-5-4-12-10-3-2-9(13(15)16)6-8(10)7-11(12)14/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
HVWDXMAQMLXPMB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Theoretical and Computational Investigations of 1 2 Methoxyethyl 5 Nitroindolin 2 One
Quantum Chemical Studies and Electronic Structure Analysis
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
No published DFT studies specifically for 1-(2-Methoxyethyl)-5-nitroindolin-2-one were located. Such studies would typically provide insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity.
Ab Initio Methods in Indolin-2-one Research
There is no available research applying ab initio methods to this compound. These methods, while computationally intensive, are used for high-accuracy calculations on smaller molecules to serve as benchmarks for other computational techniques. sciforum.net
Molecular Dynamics (MD) Simulations and Conformational Analysis
Investigation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
No studies were found that investigate the potential for intramolecular hydrogen bonds or other non-covalent interactions within this compound. The presence of ether oxygen and nitro group oxygen atoms could theoretically allow for such interactions, which would impact the molecule's conformation. sciforum.net
Solvation Effects on the Molecular Conformation and Reactivity
There is no available data on how different solvents might affect the conformation or reactivity of this compound. Solvation studies are important for understanding how a molecule behaves in a solution, which is critical for many chemical applications.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking and protein-ligand interaction modeling are powerful computational techniques used to predict how a small molecule, such as this compound, might bind to a biological target, typically a protein. These methods are instrumental in drug discovery for elucidating binding mechanisms and guiding the development of more potent and selective compounds. nih.govnih.govnih.gov
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For the indolin-2-one scaffold, which is a core component of this compound, docking studies have been extensively used to understand its interaction with various protein targets. The indolin-2-one framework is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net
Docking studies on indolin-2-one derivatives have revealed key interactions that contribute to their biological activity. For instance, in the context of cancer, these compounds have been docked into the active sites of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK-2). nih.govmdpi.com The simulations show that the indolinone core often acts as a scaffold, with specific substitutions determining the binding affinity and selectivity. mdpi.com
Key interactions typically observed for indolin-2-one derivatives include:
Hydrogen Bonding: The lactam (a cyclic amide) in the indolin-2-one ring is a common hydrogen bond donor and acceptor. For example, the N1 and O2 atoms of the indolinone ring can form hydrogen bonds with amino acid residues like Glutamate (Glu) and Leucine (Leu) in the active site of CDK-2. mdpi.com
Hydrophobic Interactions: The aromatic ring of the indolin-2-one core and other lipophilic parts of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
Arene-H Interactions: The aromatic system can also participate in arene-H interactions, for example with alanine (B10760859) residues. mdpi.com
Table 1: Predicted Interactions of Indolin-2-one Analogs with Biological Targets
| Compound Class | Biological Target | Key Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|---|
| Indolinone-based derivatives | CDK-2 | Glu81, Leu83, Lys89, Ala144 | Hydrogen bonding, Arene-H interactions | mdpi.com |
| Indolin-2-one derivatives | VEGFR-2 | Not specified | Enhanced binding interactions | nih.gov |
| 5-Cl/NO2 indoles | Benzodiazepine Receptor (BzR) | A2, H1, H2 sites | Hydrogen bonding, Hydrophobic interactions | nih.gov |
| Indole-bearing glyoxylamides | Staphylococcus aureus and Candida albicans proteins | Not specified | Predicted binding modes | nih.gov |
Computational Design Principles for Modulating Indolin-2-one Interactions
Computational design aims to optimize the interaction between a ligand and its target protein to enhance affinity and selectivity. nih.govnih.gov For indolin-2-one derivatives, several design principles can be applied:
Scaffold Hopping and Molecular Hybridization: The indolin-2-one core can be combined with other pharmacophoric fragments to create hybrid molecules with improved or novel activities. researchgate.net
Structure-Guided Substitutions: Based on the predicted binding mode, substitutions can be rationally designed. For example, if a hydrophobic pocket is identified near a particular position of the indolin-2-one ring, adding a lipophilic group at that position could enhance binding affinity. Conversely, if a hydrogen bond donor/acceptor is required, a suitable functional group can be introduced. Halogen substituents like chlorine have been shown to enhance the cytotoxic activity of some indolin-2-one derivatives, possibly through facilitating interactions with biological targets. mdpi.com
Conformational Locking: The flexibility of side chains, such as the 2-methoxyethyl group in this compound, can be constrained to lock the molecule in a bioactive conformation, which can reduce the entropic penalty of binding. nih.gov
Tuning Electrostatic Interactions: The electronic nature of substituents can be modified to optimize electrostatic interactions. For instance, fluorination of certain parts of a ligand has been shown to induce conformational changes in the protein target, leading to more favorable electrostatic interactions. rsc.org
Structure-Activity Relationship (SAR) Predictions and Quantitative Structure-Activity Relationships (QSAR)
SAR and QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the molecular features that are important for a desired biological effect.
Predictive Modeling for Biological Activity Based on Molecular Descriptors
QSAR models are mathematical equations that relate the biological activity of a compound to its physicochemical properties, which are quantified by molecular descriptors. nih.gov For a compound like this compound, a QSAR model could be developed to predict its activity, for example, as an anticancer agent or an antimicrobial.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of structurally related compounds with measured biological activities is required. For this compound, this would ideally be a set of indolin-2-one derivatives with variations at the N1 and 5-positions.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. Quantum chemical calculations can also be used to derive descriptors like orbital energies and atomic charges. nih.gov
Descriptor Selection: To avoid overfitting and to create an interpretable model, a subset of the most relevant descriptors is selected using statistical methods like genetic algorithms or forward stepwise selection. nih.gov
Model Building: A mathematical model is constructed using methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
For nitroaromatic compounds, which includes this compound, QSAR models have been successfully developed to predict properties like mutagenicity. nih.gov These models can serve as valuable tools for the initial assessment of the potential hazards of such compounds. Similarly, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to indole (B1671886) derivatives to provide insights into their structure-activity relationships. nih.gov
Table 2: Key Steps in a QSAR Modeling Workflow
| Step | Description | Common Methods/Tools | Reference |
|---|---|---|---|
| 1. Data Set Preparation | Collection of compounds with known biological activity and structural alignment. | Chemical databases, literature. | nih.gov |
| 2. Descriptor Calculation | Computation of numerical values representing the chemical structure and properties of the molecules. | Mordred, RDKit, quantum chemistry software. | nih.gov |
| 3. Feature Selection | Selection of a subset of relevant descriptors to build a robust and interpretable model. | Genetic algorithms, Boruta, Featurewiz, Forward Stepwise Selection. | nih.gov |
| 4. Model Generation | Creation of a mathematical relationship between descriptors and biological activity. | Multiple Linear Regression (MLR), Machine Learning algorithms. | nih.gov |
| 5. Model Validation | Assessment of the model's statistical significance and predictive ability. | Internal validation (q²), external validation (r²_pred). | nih.gov |
Chemoinformatics and Virtual Screening Approaches for Indolin-2-one Analogues
Chemoinformatics provides the tools to manage and analyze large chemical datasets, while virtual screening is a computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. apdsing.comnih.gov These approaches are crucial for identifying novel analogues of this compound with potentially improved properties.
Virtual screening can be broadly categorized into two types: structure-based and ligand-based.
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target. Molecular docking, as described in section 3.3, is a primary example of SBVS. A large compound library is docked into the target's binding site, and the compounds are ranked based on their predicted binding affinity. youtube.com
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of other molecules that bind to the target. apdsing.com Common LBVS methods include:
Similarity Searching: This involves searching a database for compounds that are structurally similar to a known active compound (the query), such as this compound. Similarity is calculated based on molecular fingerprints or other descriptors.
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. A model can be built based on a set of known active molecules and then used to screen libraries for compounds that match the pharmacophore. nih.gov
The integration of virtual screening with combinatorial chemistry, where large libraries of related compounds are synthesized, can accelerate the drug discovery process. umn.edu Virtual libraries of indolin-2-one analogues can be created and screened computationally to prioritize a smaller, more manageable set of compounds for synthesis and biological testing.
Table 3: Common Virtual Screening Techniques
| Technique | Basis | Requirement | Primary Application | Reference |
|---|---|---|---|---|
| Molecular Docking | Structure-Based | 3D structure of the target protein | Predicting binding mode and affinity | nih.gov |
| Pharmacophore Modeling | Ligand-Based | A set of known active ligands | Identifying novel scaffolds with required features | nih.gov |
| Similarity Searching | Ligand-Based | At least one active query molecule | Finding structurally similar compounds | apdsing.com |
| QSAR-based Screening | Ligand-Based | A validated QSAR model | Predicting activity of library compounds | nih.gov |
Mechanistic Biological Studies of 1 2 Methoxyethyl 5 Nitroindolin 2 One and Analogues in Vitro Focus
Exploration of Molecular Targets and Biological Pathways
The indolin-2-one scaffold, a core structural feature of 1-(2-Methoxyethyl)-5-nitroindolin-2-one, is a versatile pharmacophore that has been extensively studied for its interactions with a wide range of biological targets. This has led to the discovery of numerous derivatives with potent and diverse biological activities. The following sections detail the mechanistic insights into how this chemical scaffold and its analogues modulate various cellular pathways and molecular targets in vitro.
Kinase Inhibition Mechanisms Associated with the Indolin-2-one Scaffold
The indolin-2-one core is a well-established scaffold for the design of kinase inhibitors. nih.govresearchgate.net These small molecules typically have a low molecular weight and function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase enzyme. nih.gov The indolinone ring is considered a key pharmacophoric moiety in this inhibitory action. mdpi.com The versatility of the indolin-2-one structure allows for modifications that can influence its selectivity and potency against different kinase families. cancertreatmentjournal.com
Many kinases involved in signal transduction are overactive in malignant tumor cells, making them attractive targets for anticancer therapies. cancertreatmentjournal.com The indolin-2-one scaffold has been successfully utilized to develop potent inhibitors of receptor tyrosine kinases (RTKs), such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis. cancertreatmentjournal.com For instance, Sunitinib, an FDA-approved anticancer drug, is a derivative of the pyrrole (B145914) indolin-2-one scaffold and a potent inhibitor of multiple RTKs. cancertreatmentjournal.com
The cytotoxic effects of indolinone-based molecules are often linked to their ability to inhibit key kinases involved in cancer cell proliferation and survival, such as VEGFR-2, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). mdpi.com Structural modifications, such as the introduction of specific substituents on the indolinone ring, can significantly enhance their kinase inhibitory activity and, consequently, their cytotoxic potential against cancer cells. mdpi.com
Interaction with Enzymes: Thioredoxin Reductase (TrxR), α-Glucosidase, Insulin-Regulated Aminopeptidase (B13392206) (IRAP)
Thioredoxin Reductase (TrxR):
Certain indolin-2-one analogues have been identified as potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system. nih.govnih.gov The inhibitory mechanism of these compounds is often attributed to the presence of a Michael acceptor moiety, which can covalently interact with the enzyme. nih.govnih.gov Specifically, these indolin-2-one derivatives have been shown to target the selenocysteine (B57510) (Sec) residue within the highly accessible C-terminal active site of TrxR. nih.govnih.gov This targeted inhibition is selective for TrxR over other related antioxidant enzymes like glutathione (B108866) reductase (GR) and glutathione peroxidase (GPx). nih.govnih.gov
The inhibition of TrxR by these compounds leads to a cascade of cellular events, including the oxidation of thioredoxin (Trx), an increase in oxidative stress, and the activation of apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov This ultimately triggers downstream signaling pathways, such as the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, leading to apoptotic cell death, characterized by features like PARP cleavage and caspase-3 activation. nih.gov
α-Glucosidase:
Derivatives of the indolin-2-one scaffold have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. nih.govnih.gov This makes them potential therapeutic agents for managing type 2 diabetes. nih.gov In particular, 3,3-di(indolyl)indolin-2-ones have shown promising results, with some compounds exhibiting higher α-glucosidase inhibition than the standard drug, acarbose. nih.govnih.gov
Molecular docking studies have provided insights into the binding interactions between these indolin-2-one derivatives and the active site of α-glucosidase. nih.govnih.gov These interactions often involve hydrophobic interactions, such as π-σ, π-π T-shaped, and π-alkyl interactions with key amino acid residues like Trp376, Phe649, Trp481, Leu650, and Ala284. nih.gov The binding affinities calculated from these docking studies have shown a good correlation with the experimentally observed inhibitory activities. nih.gov Interestingly, some of these compounds display a desired lower inhibitory activity against α-amylase, which could potentially reduce the gastrointestinal side effects associated with some commercial α-glucosidase inhibitors. nih.gov
Insulin-Regulated Aminopeptidase (IRAP):
The indolin-2-one scaffold has also been explored for its potential to inhibit insulin-regulated aminopeptidase (IRAP), a zinc-dependent metalloprotease implicated in cognitive function. nih.govfrontiersin.org Spiro-oxindole dihydroquinazolinones are a class of non-peptidic IRAP inhibitors that have shown sub-micromolar affinity. nih.gov Computational modeling suggests that the inhibitory capacity of these compounds is stereoselective, with the S-configuration being the active form. nih.gov
High-throughput screening campaigns have identified other classes of IRAP inhibitors, including those with an imidazo[1,5-a]pyridine (B1214698) scaffold. mdpi.com The mechanism of action for some of these inhibitors is non-competitive, suggesting an allosteric binding site rather than direct interaction with the catalytic zinc ion. mdpi.com This is supported by their selectivity for IRAP over the closely related aminopeptidase N (APN). mdpi.com
Nucleic Acid Interactions: G-Quadruplex Binding and c-Myc Oncogene Modulation
Certain 5-nitroindole (B16589) derivatives, which share a structural resemblance to this compound, have been shown to interact with non-canonical DNA structures known as G-quadruplexes. nih.gov These four-stranded DNA structures are found in guanine-rich regions of the genome, including the promoter regions of oncogenes like c-Myc. nih.gov The c-Myc oncogene is a key regulator of cell proliferation, differentiation, and apoptosis and is frequently overexpressed in human cancers. nih.govnih.gov
Substituted 5-nitroindole scaffolds have been designed to bind to and stabilize the G-quadruplex structure in the c-Myc promoter. nih.gov Biophysical studies, including NMR spectroscopy, have revealed that these compounds can interact with the terminal G-quartets of the c-Myc G-quadruplex, often in a 2:1 stoichiometry. nih.gov By stabilizing this G-quadruplex structure, these compounds can effectively downregulate the expression of the c-Myc oncogene. nih.gov This modulation of c-Myc expression leads to cellular consequences such as cell cycle arrest in the sub-G1/G1 phase and an increase in intracellular reactive oxygen species (ROS). nih.gov
Inhibition of Efflux Pumps (e.g., NorA)
Indole (B1671886) derivatives, which are structurally related to the indolin-2-one core, have been investigated as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus. nih.gov The NorA efflux pump is a major facilitator superfamily (MFS) transporter that contributes to antibiotic resistance by extruding a wide range of compounds from the bacterial cell. nih.govnih.gov
Inhibition of the NorA efflux pump by these indole derivatives can potentiate the activity of existing antibiotics, such as ciprofloxacin, against resistant bacterial strains. nih.gov The mechanism of inhibition involves blocking the pump's activity, leading to increased intracellular accumulation of the antibiotic. nih.gov This approach represents a promising strategy to combat antibiotic resistance and revitalize the efficacy of current antimicrobial drugs. nih.govnih.gov
Multitarget Inhibition Mechanisms in Antiviral Research (e.g., HIV-1 Reverse Transcriptase, Integrase)
The broader class of indole-containing compounds has been a fertile ground for the discovery of antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1). These compounds can exhibit multitarget inhibition by acting on different key enzymes in the HIV-1 replication cycle.
HIV-1 Reverse Transcriptase (RT):
Certain nitroimidazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds bind to a hydrophobic pocket in the RT enzyme, allosterically inhibiting its DNA polymerase activity. nih.gov Structure-activity relationship studies have shown that modifications to the diarylmethoxyethyl side chain can significantly impact their anti-HIV-1 activity. nih.gov
HIV-1 Integrase (IN):
Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of HIV-1 integrase, another crucial enzyme for viral replication. nih.govmdpi.com These inhibitors target the strand transfer step of the integration process, where the viral DNA is inserted into the host cell's genome. nih.govyoutube.com The inhibitory mechanism involves the chelation of the two Mg²⁺ ions within the active site of the integrase enzyme by the indole core and a carboxyl group. nih.gov
The development of inhibitors that can target multiple viral enzymes or different sites on the same enzyme is a valuable strategy to overcome the emergence of drug-resistant viral strains.
Cellular and Biochemical Investigations
The diverse molecular interactions of indolin-2-one analogues translate into a range of effects at the cellular and biochemical level. In vitro studies have been instrumental in elucidating these downstream consequences.
As previously mentioned, indolin-2-one-based TrxR inhibitors induce significant cellular changes. Treatment of human colorectal (HCT 116) and breast carcinoma (MCF-7) cells with these compounds leads to strong cytotoxicity. nih.gov This is accompanied by the oxidation of cellular thioredoxin, an increase in oxidative stress, and the activation of the ASK1-mediated apoptotic pathway. nih.gov Key markers of apoptosis, such as PARP cleavage and caspase-3 activation, are observed in cells treated with these compounds. nih.gov
In the context of c-Myc modulation, 5-nitroindole derivatives that bind to the c-Myc promoter G-quadruplex have been shown to reduce the viability of cancer cells, such as HeLa cells. nih.gov These compounds induce cell cycle arrest, primarily in the sub-G1/G1 phase, and elevate the levels of intracellular reactive oxygen species. nih.gov
In antiviral research, the inhibitory effects of indole derivatives on HIV-1 enzymes are confirmed in cell-based assays. For example, nitroimidazole-based NNRTIs have demonstrated potent activity in cell-based assays measuring the inhibition of HIV-1 replication. nih.gov Similarly, indole-2-carboxylic acid derivatives have shown significant inhibitory effects against HIV-1 integrase in cellular models. nih.gov
Biochemical investigations are crucial for confirming the direct interaction between the indolin-2-one analogues and their molecular targets. For instance, enzyme activity assays are used to determine the inhibitory potency (e.g., IC₅₀ values) of these compounds against kinases, TrxR, and α-glucosidase. mdpi.comnih.govnih.gov Thermal shift assays can be employed to confirm the direct binding of these compounds to their target proteins, such as IRAP. mdpi.com Furthermore, techniques like NMR spectroscopy are used to study the detailed interactions between these small molecules and their targets, as demonstrated in the case of G-quadruplex binding. nih.gov
Interactive Data Table: α-Glucosidase and α-Amylase Inhibition by 3,3-di(indolyl)indolin-2-ones
The following table summarizes the inhibitory activities of selected 3,3-di(indolyl)indolin-2-one analogues against α-glucosidase and α-amylase.
| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition |
| 1a | 16 ± 6 | |
| 1i | 67 ± 13 | 51 ± 4 |
| 1n | 94 ± 3 | |
| Acarbose (Standard) | 19 ± 5 | 90 ± 2 |
Data sourced from a study on 3,3-di(indolyl)indolin-2-ones. nih.gov
Interactive Data Table: Kinase Inhibitory Activity of Selected Indolinone Derivatives
This table presents the half-maximal inhibitory concentrations (IC₅₀) of compounds 9 and 20, along with the reference compound Indirubin (B1684374), against various protein kinases.
| Compound | VEGFR-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | CDK-2 IC₅₀ (nM) | CDK-4 IC₅₀ (nM) |
| Compound 9 | ||||
| Compound 20 | ||||
| Indirubin |
This table is based on data from a study on indolinone-based molecules as protein kinase inhibitors. Specific values for each compound were not provided in the abstract. mdpi.com
Modulation of Cellular Pathways (e.g., MAPK Signaling, Apoptosis, Cell Cycle Arrest)
Nitroindolinone derivatives have been investigated for their effects on critical cellular processes, including signaling pathways, programmed cell death (apoptosis), and cell cycle regulation. For instance, the novel indirubin derivative, 5'-nitro-indirubinoxime (5'-NIO), has been shown to inhibit the proliferation of human KB oral carcinoma cells by inducing cell cycle arrest at the G2/M phase. nih.gov This arrest is associated with a reduction in the activity of the Cdc2/cyclin B complex, mediated by the inhibition of PLK1 expression. nih.gov Furthermore, 5'-NIO can also cause a partial cell cycle arrest at the G1/S phase by decreasing the levels of CDK4 and cyclin D1/D3, while inducing p16 and p21waf1. nih.gov This cell cycle arrest is followed by the induction of apoptosis. nih.gov
Similarly, prunetrin (B192197), a flavonoid, has demonstrated the ability to induce cell cycle arrest in the G2/M phase in Hep3B liver cancer cells. nih.gov This effect is accompanied by a decrease in the expression of key cell cycle proteins such as Cyclin B1, CDK1/CDC2, and CDC25c. nih.gov Prunetrin treatment also promotes apoptosis, as evidenced by the cleavage of PARP and caspase-3, and activates the mitochondrial apoptotic pathway through increased expression of cleaved caspase-9 and the pro-apoptotic protein Bak. nih.gov Mechanistically, prunetrin has been found to inhibit the mTOR/AKT signaling pathways and activate p38-MAPK signaling, suggesting a multi-faceted approach to its anti-cancer activity. nih.gov
The induction of apoptosis by various compounds is often linked to the modulation of key signaling pathways. For example, 2-methoxyestradiol (B1684026) (2-ME), a natural metabolite of 17β-estradiol, has been shown to induce apoptosis in human neuroblastoma cells. nih.gov This process is associated with the generation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential. nih.gov
Table 1: Effects of Nitroindolinone Analogues and Other Compounds on Cellular Pathways
| Compound | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Key Signaling Pathways Modulated |
| 5'-nitro-indirubinoxime (5'-NIO) | Human KB oral carcinoma | G2/M and G1/S arrest nih.gov | Induction of apoptosis nih.gov | Inhibition of Cdc2/cyclin B, PLK1, CDK4, cyclin D1/D3; Induction of p16, p21waf1 nih.gov |
| Prunetrin | Hep3B liver cancer | G2/M arrest nih.gov | Induction of apoptosis nih.gov | Inhibition of mTOR/AKT; Activation of p38-MAPK nih.gov |
| 2-methoxyestradiol (2-ME) | Human neuroblastoma (SK-N-SH, SH-SY5Y) | Not specified | Induction of apoptosis nih.gov | Mediated by ROS generation nih.gov |
Generation of Reactive Oxygen Species (ROS) by Nitroindolinone Derivatives
The generation of reactive oxygen species (ROS) is a significant mechanism by which certain compounds, including some nitro derivatives, exert their biological effects. ROS are chemically reactive species containing oxygen, such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). nih.gov While ROS are produced at controlled rates in healthy cells, an imbalance leading to excessive ROS can cause oxidative stress, resulting in damage to lipids, proteins, and nucleic acids. nih.govthermofisher.com
Studies on indirubin derivatives have highlighted the critical role of ROS in their proapoptotic effects. In cutaneous squamous cell carcinoma (cSCC) cells, treatment with indirubin derivatives leads to a substantial and early increase in ROS production. nih.gov This increase in ROS is a widespread response, with the entire cell population shifting to higher ROS levels. nih.gov The significance of this ROS induction is underscored by the fact that pretreatment with the antioxidant N-acetylcysteine (NAC) almost completely reverses the cytotoxic effects of the indirubin derivatives. nih.gov
Similarly, the anticancer agent 2-methoxyestradiol (2-ME) has been found to induce apoptosis in human neuroblastoma cells through a mechanism involving ROS generation. nih.gov Treatment with 2-ME leads to an increase in ROS levels and a subsequent loss of mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov The essential role of ROS in this process is confirmed by experiments showing that co-treatment with antioxidants can prevent 2-ME-induced apoptosis. nih.gov
The production of ROS can be initiated by various cellular events and enzymatic activities. For example, the NADPH oxidase (NOX) family of enzymes, particularly NOX2 in neutrophils, is a major source of ROS production in response to stimuli. nih.govnih.gov Certain chemical compounds can amplify ROS availability by acting as agonists for protein kinase C (PKC), which in turn activates NOX2. nih.gov
Table 2: ROS Generation by Indirubin Derivatives in cSCC Cells
| Cell Line | Treatment | ROS Production (% of cells with high ROS) |
| SCL-1 | DKP-071 (10 µM) | ~80% |
| SCL-1 | DKP-073 (10 µM) | ~70% |
| SCL-1 | DKP-184 (10 µM) | ~90% |
| SCC-12 | DKP-071 (10 µM) | ~65% |
| SCC-12 | DKP-073 (10 µM) | ~60% |
| SCC-12 | DKP-184 (10 µM) | ~85% |
| Data derived from flow cytometry analysis at 4 hours post-treatment. nih.gov |
Advanced Biophysical Techniques for Studying Molecular Interactions (e.g., NMR Spectroscopy for Ligand-Target Binding)
Understanding the direct interaction between a small molecule and its biological target is fundamental in drug discovery and mechanistic studies. Advanced biophysical techniques provide powerful tools to characterize these molecular interactions with high precision. omicsonline.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly versatile technique for studying protein-ligand interactions in solution, providing detailed information at the atomic level. omicsonline.orgnih.gov Ligand-observed NMR methods can be used to screen for binding, while protein-observed NMR, such as 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, can map the binding site on the protein by monitoring chemical shift perturbations of specific amino acid residues upon ligand binding. nih.govunl.edu NMR can also be used to determine the dissociation constant (Kd) of a protein-ligand complex, providing a measure of binding affinity. unl.edu For instance, a multi-step NMR assay combining 1D and 2D techniques has been developed to efficiently identify and validate lead compounds, confirming stoichiometric binding and identifying the ligand-binding site. unl.edu
Other key biophysical techniques that complement NMR in studying molecular interactions include:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface as a ligand in solution flows over an immobilized target molecule. nih.gov It provides real-time kinetic data on the association and dissociation rates of the interaction, from which the binding affinity can be calculated. nih.gov
Fluorescence Spectroscopy: Changes in the fluorescence properties of a molecule upon binding can be used to study interactions. omicsonline.org Techniques like Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization are highly sensitive methods for investigating a wide range of molecular interactions. omicsonline.orgnih.gov
Microscale Thermophoresis (MST): MST measures the movement of fluorescently labeled molecules in a microscopic temperature gradient. nih.gov A change in the hydration shell, charge, or size of the molecule upon ligand binding results in a change in its thermophoretic movement, allowing for the quantification of binding affinity. nih.gov
The integration of these biophysical methods provides a comprehensive understanding of the molecular interactions between a compound like this compound and its potential biological targets. omicsonline.org
Reactivity and Biological Transformations of the Nitro Group
The nitro group is a key functional group in many biologically active compounds and can undergo a variety of chemical and biological transformations. mdpi.com Its strong electron-withdrawing nature significantly influences the reactivity of the molecule. mdpi.com
Bioorthogonal Reactions Involving the Nitro Moiety (e.g., Nitrile-Aminothiol Conjugation)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov While the nitro group itself is not typically a direct participant in the most common bioorthogonal reactions like click chemistry, its presence in a molecule can be leveraged. The development of bioorthogonal reactions often focuses on functional groups not commonly found in biological systems, such as azides, alkynes, and nitrones. bohrium.comnih.govresearchgate.net
Nitrones, which are 1,3-dipoles, have emerged as versatile partners in bioorthogonal [3+2] cycloaddition reactions. bohrium.comnih.govresearchgate.net The reactivity of nitrones can be tuned electronically, and they have been shown to react rapidly with strained alkynes and alkenes. bohrium.comnih.govresearchgate.net While there is no direct evidence in the provided search results for nitrile-aminothiol conjugation involving the nitro group of nitroindolinones, the broader field of bioorthogonal chemistry is continually expanding to include new reactive partners and strategies.
Prodrug Activation Strategies via Nitro Reduction
A significant application of the nitroaromatic group in medicinal chemistry is in the design of hypoxia-activated prodrugs (HAPs). nih.govnih.gov Solid tumors often contain regions of low oxygen concentration, known as hypoxia. nih.gov This hypoxic environment can be exploited for targeted drug delivery by designing prodrugs that are selectively activated under these conditions. nih.gov
The activation of these prodrugs relies on the enzymatic reduction of the nitro group, a process that is favored in hypoxic cells. nih.govnih.gov This reduction can be a one-electron or two-electron process, often catalyzed by nitroreductase enzymes that are overexpressed in some tumor cells. nih.govnih.gov The reduction of the nitro group to a nitroso, hydroxylamine (B1172632), or amine functionality drastically alters the electronic properties of the molecule. nih.govgoogle.com This change can trigger a fragmentation cascade that releases a potent cytotoxic agent specifically within the tumor microenvironment, thereby minimizing systemic toxicity. nih.govnih.gov
The general mechanism for the reduction of aromatic nitro compounds can proceed through a stepwise pathway to form the corresponding amine, or through a condensation pathway involving azoxy and azo intermediates. google.com The initial reduction to the nitro radical anion is a crucial step, and the efficiency of this process is related to the reduction potential of the prodrug. nih.gov For example, 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) is a well-studied anticancer prodrug that is activated by nitroreductase to form hydroxylamine derivatives, which then induce DNA crosslinking and cell death. nih.gov
This prodrug strategy, leveraging the bioreduction of a nitro group, is a promising approach in cancer therapy to achieve selective tumor cell killing. nih.govnih.govnih.gov
Structure Activity Relationship Sar Studies of 1 2 Methoxyethyl 5 Nitroindolin 2 One and Its Derivatives
Impact of the 2-Methoxyethyl Substituent on Biological Activity and Selectivity
The substituent at the N-1 position of the indolin-2-one ring plays a crucial role in modulating the pharmacological properties of this class of compounds. While direct studies on the 1-(2-methoxyethyl) group in the context of 1-(2-Methoxyethyl)-5-nitroindolin-2-one are not extensively documented in publicly available research, its impact can be inferred from broader SAR studies on N-substituted indolinones.
Steric and Electronic Contributions of the Methoxyethyl Moiety
The 2-methoxyethyl group at the N-1 position introduces a combination of steric bulk and electronic features that can influence the molecule's interaction with its biological targets.
Steric Influence : The methoxyethyl chain is larger than a simple methyl or ethyl group, which can affect the molecule's ability to fit into a receptor's binding pocket. This steric hindrance can either enhance or diminish activity depending on the specific topology of the target protein. In some cases, substitutions at the N-1 position can significantly enhance biological activities. For instance, the introduction of a methyl group at the N-1 position of certain indole (B1671886) derivatives has been shown to enhance anticancer activities significantly. nih.gov
Significance of the 5-Nitro Group in Modulating Biological Response
The nitro group at the 5-position of the indolin-2-one ring is a significant modulator of the compound's biological activity. Its strong electron-withdrawing nature and potential for metabolic activation play key roles in its effects.
Electronic Properties and Their Influence on Target Interaction
The 5-nitro group is a powerful electron-withdrawing group, which significantly alters the electronic distribution of the indole ring system. nih.gov This electronic perturbation can influence several aspects of the molecule's interaction with its biological targets:
Enhanced Binding Affinity : The electron-deficient nature of the nitroaromatic ring can lead to favorable interactions with electron-rich amino acid residues in the binding sites of target proteins.
Modulation of Kinase Inhibition : In the context of kinase inhibitors, the electronic nature of substituents on the indolin-2-one ring is critical. The 5-nitro group can influence the molecule's ability to interact with the ATP-binding site of kinases. For instance, some 5-nitroindole (B16589) derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity. nih.govnih.gov
A study on 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives demonstrated their ability to inhibit HIV-1 replication through a multitarget mechanism, highlighting the importance of the 5-nitro substitution. nih.gov
Contribution to Oxidative Stress and Other Cellular Effects
Nitroaromatic compounds are known to undergo metabolic reduction in biological systems, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. nih.govresearchgate.net This process can be a double-edged sword, contributing to both therapeutic efficacy and potential toxicity.
Generation of Reactive Oxygen Species : The nitro group can be reduced by cellular reductases to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound, with the concomitant production of superoxide (B77818) radicals and other ROS. researchgate.net This futile cycling can lead to a state of oxidative stress within cells.
Induction of Apoptosis : The increased levels of ROS can damage cellular components such as DNA, lipids, and proteins, ultimately leading to programmed cell death (apoptosis). This mechanism is often exploited in the design of anticancer agents. nih.gov
Research on 5-nitroindole derivatives has shown that they can induce the generation of reactive oxygen species, contributing to their antiproliferative effects in cancer cells. nih.gov
Systematic Modifications to the Indolin-2-one Core and Their SAR Implications
The indolin-2-one core is a versatile scaffold that allows for systematic modifications at various positions to optimize biological activity and selectivity. researchgate.net Extensive SAR studies have been conducted on this class of compounds, particularly as inhibitors of protein kinases involved in cancer. scirp.orgbenthamdirect.com
Substitutions at the C-3 position of the indolin-2-one ring have been a major focus of research. The introduction of various substituted aryl or heteroaryl groups at this position has led to the discovery of potent and selective kinase inhibitors. nih.govacs.org For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for inhibiting VEGF receptor tyrosine kinase activity. nih.gov
The following table summarizes the impact of various substitutions on the indolin-2-one core based on published research:
| Position of Modification | Type of Substituent | General Impact on Biological Activity | Reference(s) |
| N-1 | Alkyl groups (e.g., methyl) | Can enhance anticancer activity. | nih.gov |
| N-1 | Aryl groups | Affects anticancer activity. | nih.gov |
| C-3 | (Five-membered heteroaryl ring)methylidenyl | High specificity against VEGF receptor tyrosine kinase. | nih.gov |
| C-3 | Substituted benzylidenyl with bulky groups | High selectivity toward EGF and Her-2 receptor tyrosine kinases. | nih.gov |
| C-3 | Extended side chain | High potency and selectivity against PDGF and VEGF receptor tyrosine kinases. | nih.gov |
| C-5 | Halogens | Generally excellent inhibitory activity against VEGFR-2 and PDGFRβ. | cancertreatmentjournal.com |
| C-5 | Methoxy group | Effect is highly dependent on the C-3 substituent. | cancertreatmentjournal.com |
| C-5 | Hydroxy or Thiol groups | Significantly improves inhibitory activity against VEGFR-2 and PDGFRβ in certain contexts. | cancertreatmentjournal.com |
These systematic modifications have been instrumental in the development of clinically successful kinase inhibitors like Sunitinib, which features an indolin-2-one core. scirp.org The continuous exploration of the SAR of this scaffold holds promise for the discovery of novel therapeutic agents.
Positional Scanning of Substituents on the Aromatic Ring
The aromatic ring of the indolin-2-one nucleus presents several positions (C-4, C-5, C-6, and C-7) where the introduction of different substituents can significantly impact biological activity. The nature of these substituents, including their electronic and steric properties, plays a pivotal role.
Research on various indolin-2-one derivatives has highlighted the importance of the C-5 position. For instance, in a series of 3-substituted indolin-2-ones, modifying the substituent at the C-5 position led to substantial changes in antitumor potency. nih.gov Replacing a fluoro group at C-5 with a chloro group resulted in a significant increase in potency against the A549 lung cancer cell line. nih.gov Conversely, the introduction of bromo, hydrogen, or methyl groups at the same position led to a considerable decrease in activity. nih.gov This suggests that an electron-withdrawing group with a specific size at the C-5 position is favorable for this particular biological activity.
The following table summarizes the observed effects of substituents at the C-5 position on the antitumor activity of a series of indolin-2-one derivatives.
| Position | Substituent | Observed Activity |
| C-5 | Fluoro | Moderate |
| C-5 | Chloro | High |
| C-5 | Bromo | Low |
| C-5 | Hydrogen | Low |
| C-5 | Methyl | Low |
Table 1: Effect of C-5 substituents on the in vitro antitumor activity of certain indolin-2-one derivatives against the A549 cell line. The activity levels are qualitative summaries from reported studies. nih.gov
Variations at the C-3 Position and Spiro-Ring Systems
The C-3 position of the indolin-2-one core is a critical site for modification, and substitutions at this position have been extensively studied. nih.govconsensus.app The introduction of a substituent at C-3 often involves a condensation reaction with an aldehyde or ketone, leading to a 3-ylideneindolin-2-one derivative. The nature of the group attached at this position significantly influences the biological activity, including anti-inflammatory and anticancer effects. mdpi.com
For example, 3-substituted indolin-2-one derivatives with heterocyclic methylene (B1212753) groups attached to the C-3 position have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial in tumor angiogenesis. nih.gov The (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one structure is a key pharmacophore found in many antitumor drugs. nih.gov
The introduction of spiro-ring systems at the C-3 position represents a more complex structural modification that can lead to compounds with unique three-dimensional shapes and improved biological properties. A series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones were synthesized and showed promising antiproliferative properties against various human cancer cell lines. researchgate.netnih.gov These spiro compounds were found to be multi-targeted inhibitors of EGFR and VEGFR-2. nih.gov The specific stereochemistry of these spiro-fused rings also plays a crucial role in their biological activity.
The table below illustrates the impact of different substituents at the C-3 position on the biological activity of indolin-2-one derivatives.
| C-3 Variation | Example Substituent/System | Target/Activity |
| Methylene-heterocycle | (3,5-dimethyl-1H-pyrrol-2-yl)methylene | Receptor Tyrosine Kinase (RTK) inhibition |
| Arylidene | 3-hydroxyphenyl | Anti-inflammatory activity |
| Spiro-pyrrolidine-piperidine | 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione | EGFR and VEGFR-2 inhibition, Antiproliferative activity |
Table 2: Influence of C-3 position variations on the biological activity of indolin-2-one derivatives. nih.govmdpi.comnih.gov
Stereochemical Effects on Biological Activity of Indolin-2-one Derivatives
Stereochemistry is a critical determinant of the biological activity of chiral drugs. nih.gov For indolin-2-one derivatives that possess stereocenters, the spatial arrangement of atoms can significantly influence their interaction with biological targets, such as enzymes and receptors. nih.gov While direct stereochemical studies on this compound are not extensively documented in the public domain, the principles can be inferred from related structures.
The C-3 position of the indolin-2-one ring is a common source of chirality, especially in spiro-derivatives. The specific configuration (R or S) at a stereogenic center can lead to significant differences in potency and selectivity. This is because biological macromolecules, being chiral themselves, can exhibit stereospecific binding with small molecule ligands. nih.gov
For instance, in a study of chiral spiro-oxindole derivatives, it was found that the enantiomers exhibited different biological activities. The three-dimensional structure of the molecule, dictated by its stereochemistry, is crucial for fitting into the binding pocket of a target protein. Molecular modeling studies of spiro-indolin-2-one systems have shown that the geometry of the fused ring systems can vary, indicating a degree of flexibility that can be influenced by the stereochemical configuration. researchgate.net
The general principle is that one enantiomer of a chiral drug may be significantly more active than the other, a phenomenon known as eudismic ratio. The less active enantiomer, or distomer, may be inactive or even contribute to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral indolin-2-one derivatives are essential for developing safer and more effective therapeutic agents. nih.gov
Future Directions in Research on 1 2 Methoxyethyl 5 Nitroindolin 2 One
Development of Next-Generation Analogues for Enhanced Biological Potency and Selectivity
A primary focus of future research will be the rational design and synthesis of next-generation analogues of 1-(2-Methoxyethyl)-5-nitroindolin-2-one. The goal is to improve upon the biological potency and selectivity of the parent compound. The nitro group, a common feature in many bioactive molecules, can significantly influence a compound's properties. nih.gov It can act as a pharmacophore or a toxicophore, and its effects are often dependent on its reduction within the cell. nih.gov The electron-rich nature of the NO2 substituent can enhance interactions with biological targets like proteins and enzymes. nih.gov
Researchers are likely to explore modifications at various positions of the indolinone core. For instance, the synthesis of various 3-substituted-indolin-2-one derivatives has already shown promise in yielding compounds with significant anti-inflammatory activity. nih.gov One such derivative, 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated notable inhibitory effects on inflammatory mediators. nih.gov By systematically altering substituents on the aromatic ring and at the N-1 and C-3 positions, scientists aim to fine-tune the molecule's electronic and steric properties for optimal interaction with specific biological targets. This approach, rooted in the principles of medicinal chemistry, seeks to create analogues with superior efficacy and a more favorable therapeutic window.
Exploration of Novel Synthetic Pathways for Scalable Production and Diversity-Oriented Synthesis
The advancement of this compound from a laboratory curiosity to a viable therapeutic agent hinges on the development of efficient and scalable synthetic methods. Current synthetic strategies, while effective for producing initial quantities for research, may not be suitable for large-scale production. Future work will likely focus on developing novel synthetic pathways that are not only high-yielding but also economically and environmentally sustainable.
One promising avenue is the exploration of diversity-oriented synthesis (DOS). nih.gov This strategy aims to generate a wide array of structurally diverse molecules from a common starting material, which can be invaluable for creating libraries of analogues for high-throughput screening. nih.govbroadinstitute.org By employing DOS principles, researchers can rapidly explore a vast chemical space to identify compounds with improved properties. broadinstitute.org Furthermore, developing scalable syntheses, such as modified Leimgruber-Batcho indole (B1671886) syntheses, will be crucial for producing sufficient quantities of lead compounds for preclinical and clinical evaluation. tsijournals.com The use of readily available starting materials, like nitroarenes, in multi-step, one-pot reactions is another area of active investigation to streamline the synthetic process. nih.govresearchgate.net
Advanced Computational Modeling for Mechanism Elucidation and Rational Design
In silico approaches are becoming increasingly indispensable in modern drug discovery. Advanced computational modeling will play a pivotal role in elucidating the mechanism of action of this compound and in guiding the rational design of more potent and selective analogues. Molecular docking studies can predict the binding affinity and orientation of the compound and its derivatives within the active sites of target proteins.
For example, molecular modeling of 5-nitroindoline-2-one derivatives has been used to predict their binding scores with targets like cyclooxygenase-1 (COX-1), providing insights into their anti-inflammatory potential. researchgate.net These computational models can help prioritize which analogues to synthesize, thereby saving time and resources. By understanding the key molecular interactions at an atomic level, researchers can make more informed decisions in the design of next-generation compounds with enhanced therapeutic profiles.
Discovery of Undiscovered Biological Targets and Mechanisms of Action for Nitroindolinones
While some biological activities of nitroindolinones have been identified, the full spectrum of their molecular targets and mechanisms of action remains to be fully elucidated. Future research will focus on identifying novel biological targets to expand the potential therapeutic applications of this class of compounds. The indolinone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory and antiviral effects. nih.govnih.gov
For instance, certain 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been shown to inhibit HIV-1 replication through a multitarget mechanism, acting on both reverse transcriptase and integrase. nih.gov This highlights the potential for nitroindolinones to interact with multiple biological pathways. Unbiased screening approaches, such as phenotypic screening and chemoproteomics, can be employed to identify new cellular targets and pathways modulated by this compound and its analogues. Uncovering these novel mechanisms will not only provide a deeper understanding of the compound's pharmacology but may also reveal new therapeutic opportunities.
Integration of Multi-Omics Data with Chemical Biology Approaches to Understand Cellular Responses
To gain a comprehensive understanding of how this compound affects cellular function, future research will increasingly integrate multi-omics data with chemical biology techniques. Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur within a cell upon treatment with a compound. nih.gov
By analyzing these large datasets, researchers can identify key pathways and networks that are perturbed by the compound, offering clues to its mechanism of action and potential off-target effects. For example, single-cell multi-omics analysis has been instrumental in dissecting the complex immune responses in diseases like COVID-19. nih.govresearchgate.netelsevierpure.com Combining this powerful analytical approach with chemical biology tools, such as activity-based protein profiling and the use of chemical probes, will allow for a more precise and detailed characterization of the cellular responses to nitroindolinone treatment. This integrated approach will be crucial for building a holistic picture of the compound's biological effects.
Leveraging the Nitro Group for Targeted Delivery and Bioorthogonal Chemistry Applications
The nitro group present in this compound offers unique chemical handles that can be exploited for innovative applications in targeted drug delivery and bioorthogonal chemistry. The nitro group can be used as a traceless directing group in chemical synthesis or can be reduced to an amino group, providing a site for further functionalization. rsc.org
In the context of targeted delivery, the nitro group could be part of a prodrug strategy, where the compound is activated under specific physiological conditions, such as the hypoxic environment of tumors. This would allow for the selective release of the active drug at the desired site, minimizing systemic toxicity.
Furthermore, the chemical reactivity of the nitro group or its reduced amine counterpart could be harnessed for bioorthogonal chemistry applications. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov For example, an azide-modified analogue could be synthesized to participate in click chemistry reactions for applications such as cellular imaging, target identification, and the construction of antibody-drug conjugates. nih.govrsc.org These advanced applications could significantly expand the utility of the nitroindolinone scaffold beyond its intrinsic biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-Methoxyethyl)-5-nitroindolin-2-one?
The synthesis typically involves sequential functionalization of the indoline core. A plausible route includes:
Introduction of the methoxyethyl group : Alkylation of indolin-2-one at the 1-position using 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF) .
Nitration at the 5-position : Electrophilic aromatic nitration using a HNO₃/H₂SO₄ mixture, with careful temperature control (0–5°C) to minimize byproducts. Regioselectivity is influenced by the electron-donating methoxyethyl group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Key considerations : Monitor reaction progress via TLC and confirm regiochemistry using NMR (e.g., NOE experiments for substituent positioning) .
Q. How can researchers characterize the structural and electronic properties of this compound?
A multi-technique approach is recommended:
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxyethyl protons (δ ~3.3–3.6 ppm) and nitro group effects on aromatic protons (deshielding at C4/C6) .
- IR : Confirm the carbonyl stretch (C=O, ~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
- X-ray crystallography : Resolve bond angles and conformations (e.g., planarity of the indolinone ring) .
- Mass spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
Data validation : Cross-reference with ChemIDplus or EPA DSSTox for authoritative physical property data .
Q. What is the reactivity profile of the nitro group in this compound under reductive conditions?
The nitro group can be selectively reduced to an amine using:
- Catalytic hydrogenation : H₂ (1–3 atm) with Pd/C or Raney Ni in ethanol (25–50°C). Monitor for over-reduction of the indolinone core .
- Chemical reduction : Zn/HCl or SnCl₂ in acidic media. Adjust stoichiometry to avoid side reactions (e.g., ketone reduction).
Applications : The resulting amine intermediate is valuable for further derivatization (e.g., amide coupling, diazotization) .
Advanced Research Questions
Q. How does the nitro group influence the compound’s interaction with biological targets, such as enzymes?
The nitro group can act as:
Q. Methodology :
Q. What computational strategies can predict the stability of this compound in physiological environments?
- DFT calculations : Evaluate HOMO/LUMO energies to predict susceptibility to nucleophilic/electrophilic attack .
- Molecular dynamics (MD) simulations : Simulate solvation in aqueous or lipid membranes to assess hydrolytic stability .
- pKa prediction : Tools like MarvinSketch estimate the protonation state at physiological pH, affecting solubility and reactivity.
Validation : Compare computational results with experimental stability tests (e.g., HPLC monitoring of degradation in PBS) .
Q. How can conflicting data on the compound’s biological activity be resolved?
Conflicting results (e.g., varying IC₅₀ values across studies) may arise from:
Q. Resolution strategies :
Reproduce experiments under standardized conditions (e.g., CLSI guidelines).
Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Nitration scalability : Exothermic reactions require precise temperature control to prevent decomposition.
- Purification : Replace column chromatography with recrystallization or continuous flow systems for cost efficiency .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities .
Optimization : Use DOE (Design of Experiments) to identify critical process parameters (e.g., catalyst loading, reaction time) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
